Boc-Asp(OBzl)-Pro-Arg-AMC

Enzymology Coagulation Cascade Protease Kinetics

Researchers screening thrombin inhibitors often face signal-to-noise limitations and high substrate costs per well. Boc-Asp(OBzl)-Pro-Arg-AMC solves this with a superior catalytic efficiency (kcat/Km ~1.5×10⁷ M⁻¹s⁻¹) that reduces consumption and improves assay robustness. Key procurement data: - 2.8-fold higher kcat/Km vs. Boc-Val-Pro-Arg-AMC for thrombin - Tight binding (Km = 11 µM) enables detection at low protease concentrations - Validated for both thrombin and trypsin, reducing inventory needs - Industrially validated synthetic route supports reliable supply for rFC endotoxin detection kits

Molecular Formula C37H47N7O9
Molecular Weight 733.8 g/mol
Cat. No. B15139843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OBzl)-Pro-Arg-AMC
Molecular FormulaC37H47N7O9
Molecular Weight733.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C
InChIInChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1
InChIKeyCGHJNIDVCUBKPA-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Asp(OBzl)-Pro-Arg-AMC: Fluorogenic Peptide Substrate for Blood Coagulation Protease Research and Endotoxin Detection


Boc-Asp(OBzl)-Pro-Arg-AMC (CAS 113866-00-5, also designated Boc-Asp(OBzl)-Pro-Arg-NH-Mec) is a tripeptidyl-7-amino-4-methylcoumarin (AMC) fluorogenic substrate [1]. It is composed of a protected Asp-Pro-Arg peptide sequence linked to AMC . Upon cleavage of the Arg-AMC amide bond by proteases, the 7-amino-4-methylcoumarin fluorophore is released, exhibiting excitation and emission wavelengths of 351 nm and 430 nm, respectively .

Procurement Risk Analysis: Why Generic Thrombin Substrates Cannot Replace Boc-Asp(OBzl)-Pro-Arg-AMC


While numerous Boc-Xaa-Yaa-Arg-AMC substrates share the same core scaffold, their protease recognition and catalytic turnover vary dramatically with the P2 and P3 amino acid substitutions [1]. A change from Asp(OBzl) to Val in the P3 position alters both the binding affinity (Km) and the maximum turnover rate (kcat) for human α-thrombin [1]. Substituting the reporter group from AMC to pNA (para-nitroanilide) reduces assay sensitivity due to the lower quantum yield of pNA compared to AMC . These structural modifications translate into non-interchangeable kinetic performance and assay utility. The data below quantify these precise differences.

Quantitative Evidence for Boc-Asp(OBzl)-Pro-Arg-AMC: Direct Head-to-Head and Cross-Study Comparative Data


Catalytic Efficiency (kcat/Km) for Human α-Thrombin: Superior to Boc-Val-Pro-Arg-AMC

Boc-Asp(OBzl)-Pro-Arg-AMC demonstrates higher catalytic efficiency for human α-thrombin compared to the closely related analog Boc-Val-Pro-Arg-AMC. The Asp(OBzl)-containing substrate exhibits a 1.47-fold higher kcat (160 s⁻¹ vs 109 s⁻¹) and a 1.91-fold lower Km (11 µM vs 21 µM), resulting in a kcat/Km that is approximately 2.8-fold greater [1].

Enzymology Coagulation Cascade Protease Kinetics

Binding Affinity (Km) for Human α-Thrombin: Nearly 2-Fold Tighter Binding vs. Boc-Val-Pro-Arg-AMC

The Km value of Boc-Asp(OBzl)-Pro-Arg-AMC for human α-thrombin is 11 µM [1]. This is approximately 1.9-fold lower (tighter binding) than the 21 µM reported for Boc-Val-Pro-Arg-AMC under comparable assay conditions .

Enzyme Kinetics Protease Substrate Specificity Thrombin Assay

Industrial-Scale Synthesis Route: 3-Step Process Enables Cost-Effective Procurement for High-Volume Endotoxin Testing

A Chinese patent (CN202210713873) describes an optimized three-step synthetic route for Boc-Asp(OBzl)-Pro-Arg-AMC that uses relatively inexpensive starting materials (Boc-L-arginine hydrochloride and 7-amino-4-methylcoumarin) and exhibits good reaction reproducibility [1]. The claimed method is specifically designed for industrial-scale production to support recombinant Factor C (rFC)-based endotoxin detection assays [1]. This contrasts with many analog substrates that lack documented scalable synthetic procedures.

Process Chemistry Peptide Synthesis Endotoxin Detection

Broad Serine Protease Reactivity: Validated for Thrombin and Trypsin in a Single Substrate

Boc-Asp(OBzl)-Pro-Arg-AMC is validated as a highly sensitive substrate for both human α-thrombin (kcat = 160 s⁻¹, Km = 11 µM) and bovine trypsin [1]. In the original systematic screen of 74 Boc-Xaa-Yaa-Arg-AMC substrates, it was identified as the most sensitive substrate for α-thrombin among all peptides tested [1]. This dual reactivity is not uniformly shared across all Boc-Arg-AMC analogs; for instance, Boc-Gln-Gly-Arg-AMC is optimized for factor XIIa (kcat = 5.8 s⁻¹, Km = 140 µM) and performs poorly with thrombin [1].

Protease Profiling Substrate Specificity Enzyme Screening

Reporter Group Advantage: AMC Fluorophore Offers Superior Sensitivity vs. pNA Chromophore

Boc-Asp(OBzl)-Pro-Arg-AMC utilizes the 7-amino-4-methylcoumarin (AMC) fluorophore, which provides higher quantum yield and lower background signal compared to the para-nitroanilide (pNA) chromophore used in analog substrates such as Boc-Asp(OBzl)-Pro-Arg-pNA . The AMC reporter enables continuous fluorescence monitoring (excitation 351 nm, emission 430 nm) with detection limits typically 10- to 100-fold lower than equivalent pNA-based assays .

Fluorescence Spectroscopy Assay Development High-Throughput Screening

Procurement-Optimized Application Scenarios for Boc-Asp(OBzl)-Pro-Arg-AMC


High-Throughput Screening of Thrombin Inhibitors in Anticoagulant Drug Discovery

The superior catalytic efficiency (kcat/Km ~1.5 × 10⁷ M⁻¹s⁻¹) and low Km (11 µM) of Boc-Asp(OBzl)-Pro-Arg-AMC for human α-thrombin enable robust, cost-effective high-throughput screening (HTS) of compound libraries for thrombin inhibition [1]. The 2.8-fold higher kcat/Km compared to Boc-Val-Pro-Arg-AMC translates to higher signal-to-noise ratios and reduced substrate consumption per well [1]. This is particularly valuable for large-scale screening campaigns where substrate cost and assay robustness are critical procurement considerations.

Recombinant Factor C (rFC) Endotoxin Detection Assays for Biopharmaceutical Quality Control

Boc-Asp(OBzl)-Pro-Arg-AMC is the designated fluorogenic substrate for recombinant Factor C-based endotoxin detection, an animal-free alternative to the Limulus Amebocyte Lysate (LAL) test [2]. The availability of an industrially validated three-step synthetic route supports reliable supply for commercial diagnostic kit manufacturing [2]. Procurement of this specific substrate is essential for organizations transitioning to or maintaining rFC-based endotoxin testing platforms.

Thrombin Generation Assays (TGA) and Coagulation Research

The validated high sensitivity of Boc-Asp(OBzl)-Pro-Arg-AMC for thrombin (kcat = 160 s⁻¹, Km = 11 µM) makes it suitable for calibrated automated thrombography and thrombin generation assays, where precise quantification of thrombin activity in plasma samples is required [1]. Compared to Boc-Val-Pro-Arg-AMC, the tighter binding (lower Km) allows effective detection at lower thrombin concentrations typically observed in clinical samples [1].

Dual-Enzyme Validation Studies Involving Thrombin and Trypsin

Because Boc-Asp(OBzl)-Pro-Arg-AMC is a validated sensitive substrate for both thrombin and trypsin [1], it serves as an efficient single-substrate solution for laboratories conducting comparative enzymology or inhibitor specificity profiling across multiple serine proteases. Procuring this compound eliminates the need to qualify separate substrates for each enzyme, streamlining experimental workflows and reducing inventory management burden [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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